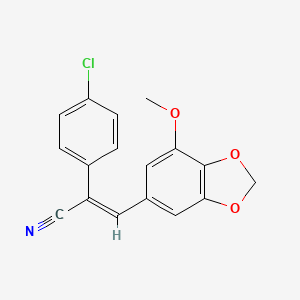
3-(2-chloro-6-fluorophenyl)-2-cyano-2-propenethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-2-cyano-2-propenethioamide is a chemical compound that belongs to the class of thioamides. It is also known as CFPTA and has been extensively studied for its various applications in scientific research.
Mecanismo De Acción
The mechanism of action of CFPTA involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory prostaglandins. CFPTA has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various inflammatory genes.
Biochemical and Physiological Effects
CFPTA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to play a crucial role in the pathogenesis of various diseases. CFPTA has also been found to increase the expression of various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFPTA has several advantages for lab experiments. It exhibits potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. CFPTA is also relatively stable and can be easily synthesized in large quantities. However, CFPTA has some limitations for lab experiments. It is highly toxic and requires specialized equipment and expertise for handling.
Direcciones Futuras
CFPTA has several potential future directions for scientific research. It can be further studied for its anti-inflammatory and anti-tumor properties and can be tested in various animal models for its efficacy and safety. CFPTA can also be modified to improve its pharmacokinetic properties and reduce its toxicity. The mechanism of action of CFPTA can be further elucidated through various biochemical and molecular studies.
Conclusion
In conclusion, CFPTA is a promising chemical compound that exhibits potent anti-inflammatory and anti-tumor properties. It has been extensively studied for its various applications in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CFPTA have been discussed in this paper. Further studies are required to fully understand the potential of CFPTA for the treatment of various diseases.
Métodos De Síntesis
CFPTA can be synthesized through a multi-step process involving the reaction of 2-chloro-6-fluoroaniline with ethyl cyanoacetate, followed by the addition of thionyl chloride and potassium thiocyanate. The final product is obtained by the reaction of the intermediate with propargylamine. The synthesis of CFPTA is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
CFPTA has been extensively studied for its various applications in scientific research. It has been found to exhibit potent anti-inflammatory and anti-tumor properties. CFPTA has been shown to inhibit the production of inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
(Z)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2S/c11-8-2-1-3-9(12)7(8)4-6(5-13)10(14)15/h1-4H,(H2,14,15)/b6-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQIHBADZDZGPN-XQRVVYSFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=S)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(/C#N)\C(=S)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enethioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)imino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5886869.png)
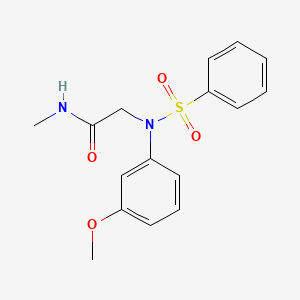
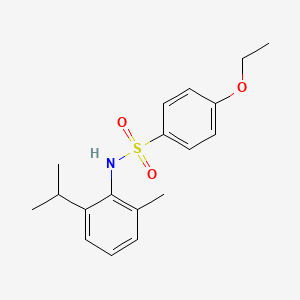
![N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5886886.png)
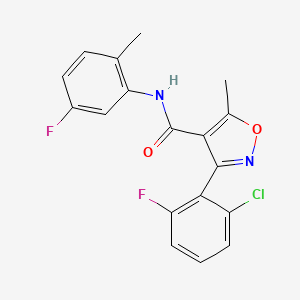
![methyl {3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5886897.png)
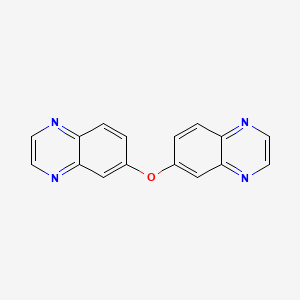

![5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5886921.png)
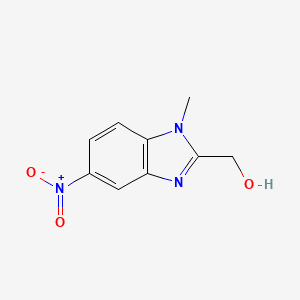
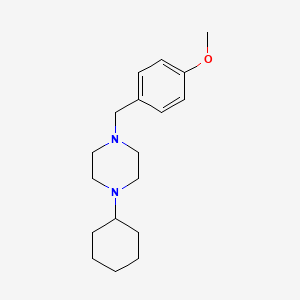
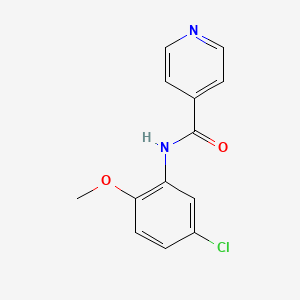
![N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5886956.png)
